2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a pyrido[3,2-d]pyrimidine core, substituted with thiophen-2-ylmethyl and furan-2-ylmethyl groups
Preparation Methods
The synthesis of 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-hydrazinouracil derivatives with ketones or aldehydes to form the pyrido[3,2-d]pyrimidine core . The thiophen-2-ylmethyl and furan-2-ylmethyl groups are then introduced through subsequent substitution reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[3,2-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The furan-2-ylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrido[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The thiophen-2-ylmethyl and furan-2-ylmethyl groups may enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidine derivatives, such as 2-thioxodihydropyrido[2,3-d]pyrimidine . Compared to these, 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-16(21-10-13-4-2-8-27-13)12-22-15-6-1-7-20-17(15)18(25)23(19(22)26)11-14-5-3-9-28-14/h1-9H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTWRFBPIKOTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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